Cas no 4027-54-7 (5-Phenyl-3-(trifluoromethyl)-1H-pyrazole)

5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1H-Pyrazole,3-phenyl-5-(trifluoromethyl)-
- 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
- 5-Phenyl-3-(trifluoromethyl)pyrazole
- 3-(trifluoromethyl)-5-(phenyl)pyrazole
- 3-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE
- KJKWJOAARUHGNU-UHFFFAOYSA-N
- 3-(trifluoromethyl)-5-phenylpyrazole
- 3-(trifluoromethyl)-5-phenyl-1h-pyrazole
- 3-Trifluoromethyl-5-(Phenyl)Pyrazole
- CDS1_004314
- Pyrazole, 3-phenyl-5-(trifluoromethyl)-
- Maybridge1_002434
- CBMicro_023898
- MixCom6_000922
- DivK1c_001186
- DivK1c_005354
- FT-0646192
- CCG-10825
- P1756
- CS-0127681
- AKOS002662827
- 5(3)-Phenyl-3(5)-(trifluoromethyl)pyrazole
- DTXSID40346333
- SR-01000212352-1
- MS-7446
- MFCD00156064
- SY050715
- HMS548G14
- BIM-0023783.P001
- 5-(Trifluoromethyl)-3-phenyl-1H-pyrazole
- 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole #
- SCHEMBL14624000
- AKOS000271281
- 4027-54-7
- SR-01000212352
- 3-phenyl-5-trifluoromethylpyrazole
- A825023
- SCHEMBL239535
- CDS1_000146
- 5-Phenyl-3-trifluoromethyl-1H-pyrazole
- AG-205/36869014
- STL419943
- DTXCID30297406
- A12495
- DB-069981
-
- MDL: MFCD00156064
- インチ: 1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
- InChIKey: KJKWJOAARUHGNU-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NN1[H])(F)F
計算された属性
- せいみつぶんしりょう: 212.05600
- どういたいしつりょう: 212.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 2
- トポロジー分子極性表面積: 28.7
じっけんとくせい
- 密度みつど: 1.327
- ゆうかいてん: 122.0 to 126.0 deg-C
- ふってん: 335.1°Cat760mmHg
- フラッシュポイント: 156.4°C
- 屈折率: 1.517
- PSA: 28.68000
- LogP: 3.09550
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1756-5g |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 98.0%(GC) | 5g |
¥1460.0 | 2022-06-10 | |
TRC | P337550-10mg |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1756-1g |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 98.0%(GC) | 1g |
¥425.0 | 2022-06-10 | |
TRC | P337550-50mg |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | P337550-100mg |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
4027-54-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM188600-5g |
5-Phenyl-3-(trifluoromethyl)pyrazole |
4027-54-7 | 95+% | 5g |
$381 | 2021-08-05 | |
abcr | AB128699-25 g |
3-Trifluoromethyl-5-(phenyl)pyrazole; 95% |
4027-54-7 | 25g |
€602.90 | 2022-03-05 | ||
Fluorochem | 033626-5g |
5-Phenyl-3-trifluoromethyl-1H-pyrazole |
4027-54-7 | 97% | 5g |
£57.00 | 2022-03-01 | |
Alichem | A049002836-25g |
5-Phenyl-3-(trifluoromethyl)pyrazole |
4027-54-7 | 95% | 25g |
$349.65 | 2023-09-02 | |
abcr | AB128699-1 g |
3-Trifluoromethyl-5-(phenyl)pyrazole; 95% |
4027-54-7 | 1g |
€91.60 | 2022-03-05 |
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole 関連文献
-
Xiansha Peng,Danfeng Huang,Ke-Hu Wang,Yalin Wang,Juanjuan Wang,Yingpeng Su,Yulai Hu Org. Biomol. Chem. 2017 15 6214
5-Phenyl-3-(trifluoromethyl)-1H-pyrazoleに関する追加情報
Introduction to 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 4027-54-7)
5-Phenyl-3-(trifluoromethyl)-1H-pyrazole, with the chemical formula C₉H₆F₃N₂, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities. The presence of both phenyl and trifluoromethyl substituents in its molecular structure imparts distinct electronic and steric effects, making it a versatile scaffold for drug discovery and material science applications.
The CAS number 4027-54-7 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency across research studies. Pyrazole derivatives have been extensively studied for their potential as intermediates in the synthesis of various bioactive molecules. The trifluoromethyl group (–CF₃) is particularly noteworthy, as it is a common pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the phenyl ring contributes to hydrophobic interactions and can modulate the compound's solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole and biological macromolecules. Studies have demonstrated that this compound can serve as a key intermediate in the development of novel therapeutic agents targeting inflammatory diseases, cancer, and infectious disorders. The trifluoromethyl-substituted pyrazoles exhibit enhanced binding affinity to enzymes such as cyclooxygenases (COX) and Janus kinases (JAK), which are critical in regulating inflammatory responses.
One of the most compelling aspects of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole is its role in designing selective inhibitors. For instance, researchers have explored its derivatives as potential COX-2 inhibitors, which are known for their anti-inflammatory properties with reduced gastrointestinal side effects compared to non-selective COX inhibitors. The phenyl group enhances the compound's interaction with the enzyme's active site, while the trifluoromethyl group improves metabolic stability, preventing rapid degradation in vivo.
In agrochemical applications, 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives have shown promise as herbicides and fungicides. The electron-withdrawing nature of the trifluoromethyl group increases the compound's reactivity with biological targets in pathogens, disrupting essential metabolic pathways. Meanwhile, the phenyl ring contributes to soil binding and slow release, ensuring prolonged efficacy. Such properties make this class of compounds attractive for developing environmentally sustainable crop protection agents.
The synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions, including condensation reactions between hydrazines or hydrazides with α-bromo or α-chloro ketones or aldehydes. The introduction of the trifluoromethyl group can be achieved through fluorination reactions or by employing trifluoromethylation reagents such as trifluoromethyl iodide or copper-mediated processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have further optimized the production of this compound, enabling scalable synthesis for industrial applications.
From a medicinal chemistry perspective, the structural flexibility of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties. Functional groups such as amides, carboxylic acids, or alcohols can be introduced at various positions on the pyrazole ring to modulate solubility, permeability across biological membranes (such as blood-brain barrier), and target specificity. This adaptability has led to several patents and ongoing clinical trials investigating novel derivatives for therapeutic use.
The role of computational tools in designing 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives cannot be overstated. High-throughput virtual screening (HTVS) combined with molecular dynamics simulations has accelerated the discovery process by predicting binding affinities and identifying lead compounds with minimal experimental testing. These approaches have been particularly valuable in identifying candidates for further optimization before costly wet-lab synthesis.
In conclusion,5-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 4027-54-7) represents a significant compound in modern chemical biology and drug discovery. Its unique structural features offer a rich platform for developing innovative solutions in medicine and agriculture. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a cornerstone in pharmaceutical innovation.
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